molecular formula C7H9NO2 B074422 Ethyl 1-cyanocyclopropanecarboxylate CAS No. 1558-81-2

Ethyl 1-cyanocyclopropanecarboxylate

Cat. No.: B074422
CAS No.: 1558-81-2
M. Wt: 139.15 g/mol
InChI Key: FDZLCIITHLSEQK-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocyclopropanecarboxylate is an organic compound with the molecular formula C₇H₉NO₂. It is an alkyl 1-cyanocyclopropanecarboxylate, characterized by a cyclopropane ring attached to a cyano group and an ethyl ester group. This compound is used in various chemical syntheses and has applications in multiple scientific fields .

Preparation Methods

Ethyl 1-cyanocyclopropanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) . The reaction mixture is heated to 80°C overnight, followed by extraction and purification steps . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-cyanocyclopropanecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction and acids or bases for hydrolysis. Major products formed from these reactions include amines and carboxylic acids .

Scientific Research Applications

Ethyl 1-cyanocyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-cyanocyclopropanecarboxylate involves its reactivity due to the presence of the cyano and ester groups. These functional groups allow it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Ethyl 1-cyanocyclopropanecarboxylate can be compared with other similar compounds such as:

    Ethyl cyanoacetate: Similar in structure but lacks the cyclopropane ring.

    1-Cyano-1-cyclopropanecarboxylic acid: Similar but has a carboxylic acid group instead of an ester group.

    Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride: Contains an aminomethyl group instead of a cyano group.

The uniqueness of this compound lies in its combination of the cyclopropane ring, cyano group, and ester group, which provides distinct reactivity and applications .

Properties

IUPAC Name

ethyl 1-cyanocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLCIITHLSEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327564
Record name Ethyl 1-cyanocyclopropanecarboxylate
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-81-2
Record name Ethyl 1-cyanocyclopropanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1558-81-2
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Synthesis routes and methods I

Procedure details

A suspension of cyano-acetic acid ethyl ester (11.3 g, 0.1 mol), 1,2-Dibromo-ethane, Na4(n-Bu)4Br and K2CO3 in DMF (100 mL) was heated to 80° C. overnight. The mixture was poured into water (600 mL) and extracted with EtOAc (3×50 mL). The combined organic layer was washed with brine, dried over Na2SO4, concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (petroleum ether: EtOAc=10:1˜5:1) to give 1-cyano-cyclopropanecarboxylic acid ethyl ester (10 g, yield: 72%). 1H NMR (CDCl3 400 MHz): δ4.21 (q, J=7.2 Hz, 2H), 1.65-1.61 (m, 2H), 1.58-1.55 (m, 2H), 1.28 (t, J=7.2 Hz, 3H).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na4(n-Bu)4Br
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 2-cyanoacetate (0.85 g, 7.5 mmol, 1 equiv), 1,2-dibromoethane (1.3 mL, 15 mmol, 2 equiv) and K2CO3 (3.18 g, 22.5 mmol, 3 equiv) was dissolved in acetone (6 mL), and the mixture was stirred for 16 h at 80° C. The reaction mixture was filtered, concentrated to give the crude product as a yellow oil (1.84 g, 100%). 1H NMR (400 MHz, DMSO-d6) δ: 4.18 (t, 2H), 1.75 (t, 2H), 1.60 (m, 2H), 1.20 (t, 3H).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of ethyl cyanoacetate (11.8 g) in acetone (83.0 mL), potassium carbonate (43.1 g) and 1,2-dibromoethane (39.2 g) were added and the mixture was refluxed for 12 hours. After being cooled to room temperature, the reaction mixture was filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure and further dried under reduced pressure with heating to give ethyl 1-cyanocyclopropanecarboxylate as a red oil (14.2 g).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethylcyanoacetate (15.0 mL, 141 mmol) was added to a mixture of potassium carbonate (48.7 g, 353 mmol) and acetone (200 mL), and 1,2-dibromoethane (13.4 mL, 155 mmol) was added dropwise to the resulting mixture over a period of eight minutes. The reaction was heated at reflux overnight. An analysis by TLC indicated the presence of ethylcyanoacetate, and additional 1,2-dibromoethane (1.8 mL, 0.15 equivalent) was added. The reaction mixture was heated at reflux for an additional four hours and filtered through a layer of CELITE filter agent. The filter cake was washed with acetone (200 mL), and the combined filtrates were concentrated under reduced pressure to provide ethyl 1-cyanocyclopropanecarboxylate as an orange oil containing about 10 mole % 1,2-dibromoethane.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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